Synthesis Yield Comparison with 2-Amino-3-nitropyridine
The nucleophilic aromatic substitution of 2-chloro-3-nitropyridine with methylamine proceeds in 98.5% isolated yield to give n-Methyl-3-nitropyridin-2-amine under mild conditions (0 °C to room temperature) . In contrast, analogous reactions with ammonia or other primary amines often require more forcing conditions or result in lower yields due to competing side reactions. This high yield establishes a robust and scalable synthetic entry that minimizes waste and purification burden relative to alternative N‑alkylated nitropyridines .
| Evidence Dimension | Isolated yield in nucleophilic aromatic substitution |
|---|---|
| Target Compound Data | 98.5% yield |
| Comparator Or Baseline | Typical yields for analogous aminations of 2-chloro-3-nitropyridine range from 70–85% (class‑level inference based on literature trends) |
| Quantified Difference | Approximately 15–30% absolute yield advantage |
| Conditions | Reaction of 2-chloro-3-nitropyridine (20 g, 126 mmol) with methylamine (33% ethanol solution, 110 mL, 883 mmol) at 0 °C to room temperature, 3 h total |
Why This Matters
Higher isolated yield directly reduces cost per gram and improves process mass intensity, critical for procurement decisions in both research and scale‑up contexts.
